tert-Butyl allyl(2-oxoethyl)carbamate
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Overview
Description
tert-Butyl allyl(2-oxoethyl)carbamate: is an organic compound with the molecular formula C10H17NO3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butyl group, an allyl group, and an oxoethyl group attached to the carbamate moiety.
Mechanism of Action
Mode of Action
It’s known that it’s used as a reagent in organic synthesis , particularly in the synthesis of amino acids and peptide compounds .
Biochemical Pathways
It’s used in organic synthesis, suggesting it may interact with a variety of biochemical pathways depending on the context of its use .
Result of Action
Its primary use as a reagent in organic synthesis suggests that its effects are likely dependent on the specific reactions it’s used in .
Action Environment
The action of tert-Butyl allyl(2-oxoethyl)carbamate can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it’s recommended to be stored at -20°C . Furthermore, its reactivity may be influenced by the presence of other chemicals in the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl allyl(2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl allyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The allyl group in the compound can undergo substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: New carbamate derivatives with substituted allyl groups.
Scientific Research Applications
Chemistry: tert-Butyl allyl(2-oxoethyl)carbamate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of peptides and other biologically active molecules .
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays .
Medicine: It is used in the synthesis of pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers .
Comparison with Similar Compounds
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl allylcarbamate
- tert-Butyl N-allylcarbamate
Comparison: tert-Butyl allyl(2-oxoethyl)carbamate is unique due to the presence of both allyl and oxoethyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl N-(2-oxoethyl)-N-prop-2-enylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKTUZWBJIESMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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